molecular formula C7H8N2O3 B2648526 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid CAS No. 1216033-28-1

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B2648526
CAS No.: 1216033-28-1
M. Wt: 168.152
InChI Key: CAHATRZGDOVAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the synthesis of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4-methylpyrimidine with formaldehyde, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the condensation and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields 2-(Carboxymethyl)-4-methylpyrimidine-5-carboxylic acid, while reduction of the carboxylic acid group produces 2-(Hydroxymethyl)-4-methylpyrimidine-5-alcohol.

Scientific Research Applications

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation and growth. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.

    4-Methylpyrimidine-5-carboxylic acid: Lacks the hydroxymethyl group at the 2-position.

    2,4-Dimethylpyrimidine-5-carboxylic acid: Contains an additional methyl group at the 2-position.

Uniqueness

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the hydroxymethyl and methyl groups, which confer specific chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile and valuable in various research and industrial applications.

Properties

IUPAC Name

2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(7(11)12)2-8-6(3-10)9-4/h2,10H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHATRZGDOVAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216033-28-1
Record name 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.